4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine
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Overview
Description
4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine is a complex organic compound featuring a piperazine ring substituted with a chlorobenzyl group and a furyl-propenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the preparation of 4-chlorobenzyl chloride from 4-chlorobenzaldehyde through chlorination.
Piperazine Derivative Formation: The chlorobenzyl chloride is then reacted with piperazine to form the 4-(4-chlorobenzyl)piperazine intermediate.
Furyl-Propenylidene Substitution: The final step involves the condensation of the piperazine intermediate with 3-(2-furyl)-2-propenal under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The furyl moiety can be oxidized to form corresponding furanones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones and chlorobenzoic acids.
Reduction: Secondary amines.
Substitution: Various substituted piperazines.
Scientific Research Applications
4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)piperazine
- 3-(2-furyl)-2-propenal
- 4-chlorobenzyl chloride
Uniqueness
4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine is unique due to its combination of a piperazine ring with both a chlorobenzyl and a furyl-propenylidene group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H20ClN3O |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C18H20ClN3O/c19-17-7-5-16(6-8-17)15-21-10-12-22(13-11-21)20-9-1-3-18-4-2-14-23-18/h1-9,14H,10-13,15H2/b3-1+,20-9+ |
InChI Key |
RZEULCYZOKAERR-CRVPNBAOSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC=CC3=CC=CO3 |
Origin of Product |
United States |
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